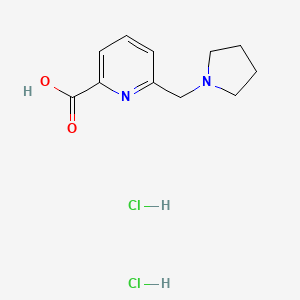
6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride
Vue d'ensemble
Description
6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride is a chemical compound that features a pyridine ring substituted with a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and:
Activité Biologique
6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride, with the CAS number 1332530-74-1, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, particularly its antimicrobial and antiviral properties, supported by relevant research findings and data.
- Molecular Formula : C11H16Cl2N2O2
- Molecular Weight : 279.17 g/mol
- Hazard Class : Irritant
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study reviewed various pyridine compounds and highlighted their effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 66 | Staphylococcus aureus | 56 ± 0.5% at 100 μg/mL |
| Compound 66 | Escherichia coli | 55 ± 0.5% at 100 μg/mL |
| Compound PA-1 | Staphylococcus aureus | 0.0048 mg/mL |
| Compound PA-1 | Escherichia coli | 0.0048 mg/mL |
The presence of the pyridine nucleus in these compounds has been associated with enhanced therapeutic properties, including antimicrobial efficacy against various pathogens such as S. aureus and E. coli .
Antiviral Activity
In the context of emerging viral threats, pyridine compounds have also been investigated for their antiviral properties. The structural characteristics of these compounds allow them to interact with viral proteins, potentially inhibiting viral replication.
A recent review noted that certain pyridine derivatives demonstrated promising antiviral activity against viruses such as SARS-CoV-2, making them candidates for further exploration in therapeutic applications .
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study evaluated a series of pyridine derivatives, including our compound of interest, against various bacterial strains. The results indicated that modifications in the molecular structure significantly influenced the antimicrobial activity, with specific substitutions enhancing efficacy .
- Antiviral Potential : Another investigation focused on the antiviral potential of pyridine compounds in the context of COVID-19. The study found that certain derivatives exhibited significant inhibition of viral replication in vitro, highlighting their potential as therapeutic agents against viral infections .
Propriétés
IUPAC Name |
6-(pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-5-3-4-9(12-10)8-13-6-1-2-7-13;;/h3-5H,1-2,6-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKCOVFTDFLWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=CC=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















